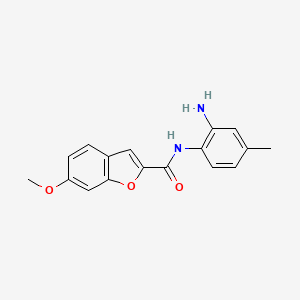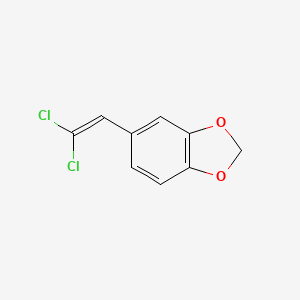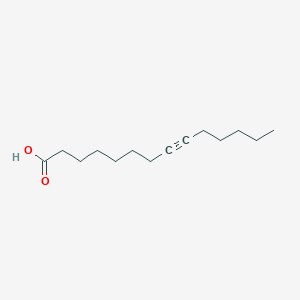
8-Tetradecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Tetradecynoic acid is a long-chain fatty acid with the molecular formula C14H24O2. It is characterized by the presence of a triple bond at the eighth carbon position in its carbon chain. This compound is also known by its IUPAC name, tetradec-8-ynoic acid . As a member of the fatty acid family, it plays a significant role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Tetradecynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for the oxidation step .
Chemical Reactions Analysis
Types of Reactions: 8-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to form saturated fatty acids using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Saturated fatty acids
Substitution: Substituted derivatives
Scientific Research Applications
8-Tetradecynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is employed in studies related to lipid metabolism and fatty acid biosynthesis.
Medicine: Research has explored its potential as an inhibitor of fatty acid desaturases, which are enzymes involved in the biosynthesis of unsaturated fatty acids.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 8-Tetradecynoic acid involves its interaction with various molecular targets and pathways. As an inhibitor of fatty acid desaturases, it binds to the active site of these enzymes, preventing the conversion of saturated fatty acids to unsaturated fatty acids. This inhibition can affect lipid metabolism and cellular signaling pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
cis,cis-tetradeca-5,8-dienoic acid: A diunsaturated fatty acid with cis-double bonds at positions C-5 and C-8.
Tetradecanoic acid: A saturated fatty acid with no triple bonds.
Uniqueness of 8-Tetradecynoic Acid: this compound is unique due to the presence of a triple bond at the eighth carbon position, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in ways that other fatty acids cannot .
Properties
CAS No. |
55182-90-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradec-8-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-5,8-13H2,1H3,(H,15,16) |
InChI Key |
UIFQFQSRDJAJHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


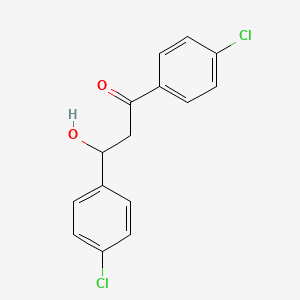




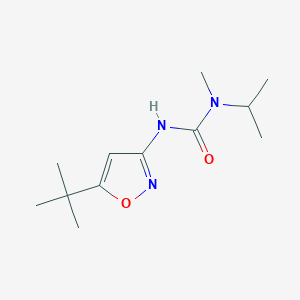



![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
